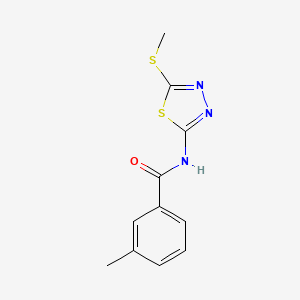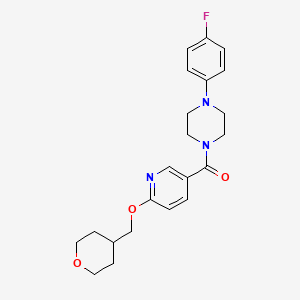
3-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives, including those related to "3-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide", often involves microwave-assisted facile synthesis. For instance, a study by Tiwari et al. (2017) describes the solvent-free synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under microwave irradiation, highlighting a method that might be adaptable for synthesizing the chemical (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" is often analyzed using techniques like X-ray crystallography and theoretical studies. For example, Moreno-Fuquen et al. (2019) conducted X-ray structural and theoretical studies on closely related molecules, providing insight into their molecular conformations and intermolecular interactions (Moreno-Fuquen et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving thiadiazol benzamide derivatives can vary. Horishny and Matiychuk (2020) synthesized N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides by reacting substituted benzohydrazides with carbonothioyldisulfanediyl diacetic acid, indicating the type of chemical reactions these compounds may undergo (Horishny & Matiychuk, 2020).
Physical Properties Analysis
The physical properties of thiadiazol benzamide derivatives, such as solubility, melting point, and stability, are crucial for understanding their behavior in various conditions. While specific data for "this compound" was not found, studies on similar compounds provide a foundation for predicting these properties.
Chemical Properties Analysis
The chemical properties, including reactivity, potential interactions, and stability under different conditions, are essential for comprehending how "this compound" behaves chemically. The study by Adhami et al. (2012), which discusses the synthesis and characterization of thiadiazolobenzamide and its complexes, offers insights into the chemical properties that might be expected for the compound of interest (Adhami et al., 2012).
科学的研究の応用
Anticancer Activity
One of the significant applications of derivatives of 3-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is in the realm of anticancer research. Tiwari et al. (2017) synthesized a series of compounds with the thiadiazole scaffold and benzamide groups, which showed promising in vitro anticancer activity against a panel of human cancer cell lines. Their research highlighted the potential of these compounds as anticancer agents, with some derivatives exhibiting GI50 values comparable to Adriamycin, a standard chemotherapy drug. The study also included a molecular docking study to predict the mechanism of action, suggesting these compounds' role in targeted cancer therapy (Tiwari et al., 2017).
Antimicrobial and Antifungal Properties
Another critical area of application for derivatives of this compound is their antimicrobial and antifungal properties. Sych et al. (2019) extended the range of derivatives by synthesizing compounds with potent sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This study underlines the potential use of these compounds in developing new antimicrobial and antifungal therapies, highlighting a compound with high antimicrobial activity for further investigation (Sych et al., 2019).
Carbonic Anhydrase Inhibitors
Research by Büyükkıdan et al. (2013) introduced metal complexes of derivatives as powerful inhibitors of human carbonic anhydrase isoenzymes. This study emphasizes the synthesized compounds' potential in treating conditions like glaucoma, epilepsy, and mountain sickness by inhibiting carbonic anhydrase, a crucial enzyme in regulating pH and CO2 transport (Büyükkıdan et al., 2013).
Antidepressant and Anxiolytic Activity
Clerici et al. (2001) explored the central nervous system activity of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, revealing some compounds' significant antidepressant and anxiolytic properties. These findings suggest the therapeutic potential of these compounds in treating depression and anxiety disorders, offering a promising avenue for developing new CNS-active drugs (Clerici et al., 2001).
将来の方向性
The future directions for “3-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” and similar compounds could involve further exploration of their potential as antitumor agents . Given their wide range of biological activities, these compounds could also be investigated for their potential in treating other conditions .
作用機序
Target of Action
Similar compounds with a thiadiazole moiety have been reported to have herbicidal properties , suggesting that this compound may interact with specific enzymes or proteins in plants to inhibit their growth.
Mode of Action
Compounds with a thiadiazole ring are known to disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Given the potential antimicrobial and anticancer activities of thiadiazole derivatives , it is plausible that this compound could interfere with key biochemical pathways in these organisms, leading to their death or growth inhibition.
Result of Action
Based on the potential antimicrobial and anticancer activities of thiadiazole derivatives , it can be inferred that this compound may lead to cell death or growth inhibition in these organisms.
特性
IUPAC Name |
3-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c1-7-4-3-5-8(6-7)9(15)12-10-13-14-11(16-2)17-10/h3-6H,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAOEBHUTFUCPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2480017.png)
![(4E)-9-(2-Methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2480018.png)
![8-Methoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2480019.png)






![N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide](/img/structure/B2480033.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2480035.png)

